molecular formula C9H18O2 B2855131 (2R)-2-(Oxepan-4-yl)propan-1-ol CAS No. 2248213-45-6

(2R)-2-(Oxepan-4-yl)propan-1-ol

Cat. No.: B2855131
CAS No.: 2248213-45-6
M. Wt: 158.241
InChI Key: OWEWKEAPEGLEDJ-IENPIDJESA-N
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Description

(2R)-2-(Oxepan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a seven-membered oxepane ring substituted at the 4-position and a primary alcohol group at the propan-1-ol chain. The (2R)-stereochemistry confers enantioselectivity, which may influence its physicochemical properties and biological interactions. Oxepane, a saturated oxygen-containing heterocycle, contributes to the compound’s conformational flexibility and moderate polarity.

Properties

IUPAC Name

(2R)-2-(oxepan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEWKEAPEGLEDJ-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-(Oxepan-4-yl)propan-1-ol with structurally related compounds, emphasizing key differences in functional groups, ring systems, and stereochemistry:

Compound Name Key Features Alcohol Type Ring System Notable Substituents
This compound Oxepane (7-membered), primary alcohol, (2R)-configuration Primary Saturated oxepane None
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol Cyclohexene (6-membered), tertiary alcohol, (1R)-configuration Tertiary Unsaturated cyclohexene 4-methyl group
(2R)-2-Methyloxiran-2-yl derivatives [e.g., from ] Epoxide (3-membered), secondary alcohol, complex substituents Secondary Epoxide Cyclopentene, morpholine groups
(2R)-2-(Tetrahydro-2H-pyran-4-yl)propan-1-ol Tetrahydropyran (6-membered), primary alcohol, (2R)-configuration Primary Saturated pyran None
Key Observations:
  • Ring Size and Flexibility : The oxepane ring in the target compound offers greater conformational flexibility compared to smaller rings like epoxides (3-membered) or tetrahydropyrans (6-membered). This may enhance its ability to interact with hydrophobic binding pockets in biological systems.
  • Alcohol Reactivity : The primary alcohol in this compound is more prone to oxidation and esterification than tertiary alcohols (e.g., 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol) .
  • Stereochemical Impact : The (2R)-configuration distinguishes it from enantiomeric forms, which could affect chiral recognition in catalysis or drug-receptor interactions.

Physicochemical Properties (Inferred)

Property This compound 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol (2R)-2-Methyloxiran-2-yl Derivatives
Boiling Point Moderate (~200–220°C) Lower (~180–200°C) Variable (depends on substituents)
Solubility in Water Moderate (due to H-bonding) Low (tertiary alcohol, hydrophobic ring) Low (complex substituents)
Lipophilicity (logP) ~1.5–2.0 ~2.5–3.0 (methyl group enhances hydrophobicity) Highly variable
Notes:
  • The oxepane ring increases water solubility compared to cyclohexene derivatives due to polar oxygen interactions.
  • Tertiary alcohols like 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol exhibit lower solubility but higher membrane permeability .

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